N-(4-fluorobenzyl)methionine

Description

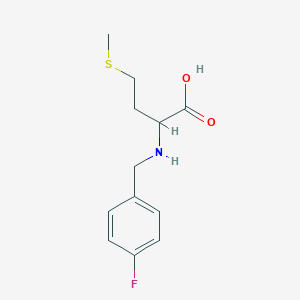

N-(4-Fluorobenzyl)methionine is a synthetic derivative of the amino acid methionine, where the amino group is substituted with a 4-fluorobenzyl moiety. Methionine, a sulfur-containing essential amino acid, plays critical roles in protein synthesis, methylation processes, and antioxidant mechanisms.

Properties

Molecular Formula |

C12H16FNO2S |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

2-[(4-fluorophenyl)methylamino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C12H16FNO2S/c1-17-7-6-11(12(15)16)14-8-9-2-4-10(13)5-3-9/h2-5,11,14H,6-8H2,1H3,(H,15,16) |

InChI Key |

MOICYJNWRGPPHW-UHFFFAOYSA-N |

SMILES |

CSCCC(C(=O)O)NCC1=CC=C(C=C1)F |

Canonical SMILES |

CSCCC(C(=O)O)NCC1=CC=C(C=C1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorobenzyl vs. Other Aromatic Groups

The 4-fluorobenzyl group is a common motif in medicinal chemistry due to fluorine’s ability to modulate electronic properties and improve metabolic stability. For example:

- : The compound (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (Scheme 4) incorporates a 4-fluorobenzyl group adjacent to a piperidine carboxamide and naphthyl moiety. The fluorine atom likely enhances lipophilicity and π-π stacking interactions with hydrophobic enzyme pockets, contributing to its reported activity as a SARS-CoV-2 inhibitor .

- : 2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine features a fluorobenzylidene group conjugated to a thiadiazole ring. Single-crystal X-ray studies reveal that the fluorine atom induces subtle electronic effects, stabilizing the molecular conformation via C–F···H interactions .

In contrast, N-(4-fluorobenzyl)methionine replaces the carboxamide or thiadiazole backbone with methionine’s amino acid structure. The sulfur atom in methionine may engage in hydrogen bonding or redox interactions, distinct from the aromatic systems in the above examples.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

- Lipophilicity : The 4-fluorobenzyl group increases logP values in all cases, enhancing membrane permeability.

- Solubility: Methionine’s polar amino acid structure may improve aqueous solubility compared to the aromatic piperidine or thiadiazole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.